-Diphenyl-1-Naphthalenemethanol: Structural Architecture and Synthetic Utility
-Diphenyl-1-Naphthalenemethanol: Structural Architecture and Synthetic Utility
The following technical guide details the structural properties, synthesis, and applications of
CAS: 790-66-9 | Formula: C
Introduction
-Diphenyl-1-naphthalenemethanol (also known as Diphenyl(1-naphthyl)methanol ) is a sterically congested tertiary alcohol belonging to the triarylmethyl (trityl) family. Unlike the symmetric triphenylmethanol, the introduction of a 1-naphthyl group breaks theThis compound serves as a critical intermediate in physical organic chemistry (studying carbocation stability), a precursor for triarylmethyl dyes , and a scaffold for bulky chiral ligands in asymmetric catalysis. Its structure is defined by the "propeller-like" arrangement of its aromatic rings, which is dictated by the steric clash between the peri-hydrogen of the naphthalene ring and the adjacent phenyl groups.
Molecular Architecture & Crystallography
Steric Conformation
The central carbon atom is
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Propeller Twist: Due to the steric repulsion between the ortho-hydrogens of the phenyl rings and the peri-hydrogen (H8) of the naphthalene system, the rings cannot lie coplanar. They adopt a twisted, propeller-shaped conformation to minimize torsional strain.
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Naphthalene Impact: The 1-naphthyl group is significantly bulkier than a phenyl group. This increases the "cone angle" of the molecule, making the hydroxyl group more sterically shielded than in triphenylmethanol.
Electronic Properties
The 1-naphthyl group is more electron-rich and has a more extensive
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Carbocation Stabilization: Upon protonation and loss of water, the resulting carbocation (
-diphenyl-1-naphthalenylmethyl cation) is resonance-stabilized. The positive charge is delocalized more effectively into the naphthalene ring than the phenyl rings, making this cation more stable than the trityl cation. This property is fundamental to its use in solvatochromic dyes .
Experimental Protocol: Synthesis
The most robust synthetic route involves the Grignard addition of phenylmagnesium bromide to 1-naphthyl phenyl ketone (or conversely, 1-naphthylmagnesium bromide to benzophenone). The following protocol uses the 1-naphthyl Grignard route for higher specificity.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via Grignard addition to Benzophenone.
Detailed Methodology
Reagents:
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1-Bromonaphthalene (1.0 eq)
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Magnesium turnings (1.1 eq)
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Benzophenone (0.95 eq)
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Anhydrous THF (Solvent)
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Iodine (Catalytic crystal)
Step-by-Step Procedure:
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Activation: Flame-dry a 3-neck round-bottom flask under
atmosphere. Add Mg turnings and a crystal of . -
Grignard Formation: Add 10% of the 1-bromonaphthalene solution in anhydrous THF. Heat gently until the color disappears (initiation). Add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of 1-Naphthylmagnesium bromide .
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Addition: Cool the Grignard solution to 0°C. Add a solution of Benzophenone in THF dropwise over 30 minutes. The solution will likely turn a deep color (often red/brown) due to the formation of the magnesium alkoxide and potential charge-transfer complexes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Quench: Cool to 0°C and quench carefully with saturated aqueous
. Note: Avoid strong acids like HCl at this stage to prevent premature dehydration to the carbocation/alkene. -
Workup: Extract with Diethyl Ether (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol/Hexane (1:1) or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
Yield Expectation: 75-85% as a white crystalline solid.
Characterization Data
Researchers should validate the product using the following spectroscopic markers.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ~7.20 - 7.40 (m, 10H) | Phenyl protons (overlap) | ||
| ~7.45 - 8.10 (m, 7H) | Naphthalene protons (distinct multiplets) | ||
| ~2.8 - 3.0 (s, 1H) | -OH (Exchangeable with | ||
| ~82.0 | Quaternary Carbinol Carbon ( | ||
| ~125.0 - 145.0 | Aromatic carbons (Complex region) | ||
| IR | 3450 - 3550 | O-H stretch (Broad if H-bonded, sharp if free) | |
| MS | m/z | 310 | Loss of OH gives stable carbocation peak |
Applications in Research
Carbocation Stability & Solvatochromism
The most distinct property of this molecule is the ease with which it forms the Triarylmethyl Cation .
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Mechanism: In acidic media (e.g., TFA or
), the -OH group is protonated and lost as water. -
Result: A deeply colored (often red or violet) cation forms. The 1-naphthyl group stabilizes this charge via extensive resonance, making the cation more stable (
higher) than the triphenylmethyl cation. -
Utility: This property is used to measure solvent polarity (solvatochromism) and acidity functions in non-aqueous solutions.
Precursor for "Propeller" Ligands
In asymmetric catalysis, the steric bulk of the 1-naphthyl group is leveraged to create "chiral pockets."
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Derivatization: The hydroxyl group can be replaced (via the chloride) with amines or phosphines to create bulky ligands.
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Atropisomerism: While the parent alcohol is achiral (if the two phenyls are identical), substituting one phenyl ring (e.g., with a methyl group) creates a chiral center and potential atropisomerism due to restricted rotation around the Naphthyl-Carbon bond.
Carbocation Resonance Diagram
Figure 2: Formation and stabilization of the carbocation species.
References
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PubChem. (n.d.). Alpha,alpha-diphenyl-1-naphthalenemethanol (Compound).[1] National Library of Medicine. Retrieved from [Link]
